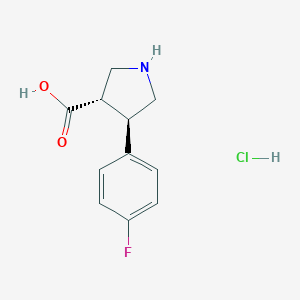
4-Chloro-5-methyl-2-piperidinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-2-piperidinopyrimidine (CMP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CMP is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, and it has a molecular formula of C9H13ClN4.
Mechanism Of Action
The mechanism of action of 4-Chloro-5-methyl-2-piperidinopyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 4-Chloro-5-methyl-2-piperidinopyrimidine has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-Chloro-5-methyl-2-piperidinopyrimidine has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and reduce inflammation. 4-Chloro-5-methyl-2-piperidinopyrimidine has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of 4-Chloro-5-methyl-2-piperidinopyrimidine is its relatively simple synthesis method, which makes it easy to produce in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications.
Future Directions
There are many potential future directions for the study of 4-Chloro-5-methyl-2-piperidinopyrimidine. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential as a neuroprotective agent, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4-Chloro-5-methyl-2-piperidinopyrimidine and to identify potential drug targets.
Synthesis Methods
4-Chloro-5-methyl-2-piperidinopyrimidine can be synthesized using a variety of methods, including the reaction of 4-chloro-5-methyl-2-aminopyrimidine with piperidine in the presence of a suitable catalyst. Other methods involve the reaction of 4-chloro-5-methyl-2-pyrimidinone with piperidine or the reaction of 2-chloro-4-methyl-5-nitropyrimidine with piperidine followed by reduction.
Scientific Research Applications
4-Chloro-5-methyl-2-piperidinopyrimidine has been studied extensively for its potential applications in drug development. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 4-Chloro-5-methyl-2-piperidinopyrimidine has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and differentiation.
properties
CAS RN |
141924-02-9 |
|---|---|
Product Name |
4-Chloro-5-methyl-2-piperidinopyrimidine |
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-8-7-12-10(13-9(8)11)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
InChI Key |
PMRAHSMOEVKPKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2 |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2 |
synonyms |
4-chloro-5-methyl-2-piperidinopyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)








![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)